Mitsunobu Guanidinylation of Alcohols: Exclusive Reactivity vs. Amine-Only Reagents
N,N',N''-Tri-Boc-guanidine enables the direct, one-step conversion of primary and secondary alcohols to protected guanidines under Mitsunobu conditions—a reaction pathway that is inaccessible to alternative reagents such as N,N'-di-Boc-N''-triflylguanidine, which is restricted to amine substrates [1][2]. In the preparation of arginine analogues, N,N',N''-Tri-Boc-guanidine achieves yields of 58% to 89% across diverse alcohol substrates (including Boc-Ser-OMe, Boc-Thr-OMe, and Boc-Hyp-OMe), while the direct comparator N,N',N''-tri-Cbz-guanidine delivers 0% to 40% lower yields for the identical transformations [1].
| Evidence Dimension | Guanidinylation yield of alcohols via Mitsunobu reaction |
|---|---|
| Target Compound Data | 58% (Boc-Ser-OMe), 89% (Boc-Thr-OMe), 76% (Boc-Hyp-OMe) |
| Comparator Or Baseline | N,N',N''-Tri-Cbz-guanidine: 45% (Boc-Ser-OMe), 89% (Boc-Thr-OMe), 36% (Boc-Hyp-OMe); N,N'-Di-Boc-N''-triflylguanidine: no reactivity with alcohols |
| Quantified Difference | Up to 40% absolute yield advantage (76% vs 36% for Boc-Hyp-OMe) |
| Conditions | Mitsunobu conditions (PPh₃, DIAD), THF, room temperature, 12-24 h |
Why This Matters
For procurement decisions in medicinal chemistry and peptidomimetic synthesis, N,N',N''-Tri-Boc-guanidine is the only commercially viable option for direct alcohol guanidinylation; substituting with other reagents forces a two-step sequence with net lower yields and extended timelines.
- [1] Feichtinger K, Sings HL, Baker TJ, Matthews K, Goodman M. Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. J Org Chem. 1998;63(23):8432-8439. View Source
- [2] Goodman M, Feichtinger K. Guanidinylation Reagents. US Patent US6072075A, 1997. View Source
